(S)-(-)-Diaminopropane tartaric acid
Overview
Description
Tartaric Acid is a carboxylic acid with a chemical formula C4H6O6 . It is an organic acid found in many vegetables and fruits such as bananas, and grapes . It is also known as 2,3-dihydroxysuccinic acid or Racemic acid . It is used to generate carbon dioxide . It is a diprotic aldaric acid which is crystalline white . Baking powder is a mixture of tartaric acid with sodium bicarbonate . It is widely used in the field of pharmaceuticals . High doses of tartaric acid can lead to paralysis or death .
Synthesis Analysis
The synthesis of tartaric acid and its derivatives involves various chromatographic separation methods, such as HPLC, GC, and TLC . The process of the resolution of a racemic chiral compound into its enantiomers can be tedious, as the chemical and physical properties of the enantiomers in achiral environment are identical and their separation can only be achieved by interaction with other chiral entities .Molecular Structure Analysis
Tartaric Acid has a molecular weight of 150.087 g/mol . It is diprotic and aldaric in acid characteristics, and is a dihydroxyl derivative of succinic acid .Chemical Reactions Analysis
Tartaric acid is used to generate carbon dioxide through interaction with sodium bicarbonate following oral administration . It is also known to chelate metal ions such as calcium and magnesium .Physical and Chemical Properties Analysis
Tartaric Acid exists in a white granular to crystalline form . It is an odourless compound . It has a pleasant acidulous taste . Its melting point is 173.625 degrees celsius . Its flash point is 210 degrees celsius . It is soluble in water . Its density is 1.79 g/mol .Mechanism of Action
Safety and Hazards
Future Directions
The Tartaric Acid market industry is projected to grow from USD 0.317 billion in 2023 to USD 0.502 billion by 2032, exhibiting a compound annual growth rate (CAGR) of 5.91% during the forecast period (2023 - 2032) . This indicates a promising future for the use of tartaric acid in various industries.
Properties
IUPAC Name |
(2S,3S)-2,3-dihydroxybutanedioic acid;(2S)-propane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6.C3H10N2/c5-1(3(7)8)2(6)4(9)10;1-3(5)2-4/h1-2,5-6H,(H,7,8)(H,9,10);3H,2,4-5H2,1H3/t1-,2-;3-/m00/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEKUQIZTKWBJU-KBZAOUMQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)N.C(C(C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)N.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
58649-86-8 | |
Record name | 1,2-Propanediamine, (2S)-, (2S,3S)-2,3-dihydroxybutanedioate (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58649-86-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90669968 | |
Record name | (2S,3S)-2,3-Dihydroxybutanedioic acid--(2S)-propane-1,2-diamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90669968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172152-22-6 | |
Record name | 1,2-Propanediamine, (S)-, [S-(R*,R*)]-2,3-dihydroxybutanedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=172152-22-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S,3S)-2,3-Dihydroxybutanedioic acid--(2S)-propane-1,2-diamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90669968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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